![molecular formula C29H29N3O4 B6482293 3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 902944-75-6](/img/structure/B6482293.png)
3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with benzoyl, dimethoxy, and piperazinyl groups, making it a molecule of interest for various scientific research applications.
作用机制
Target of Action
It’s known that quinoline derivatives have a wide range of biological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that quinoline derivatives can interact with their targets in various ways . For instance, they can bind to the active sites of enzymes or receptors, altering their function
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Quinoline derivatives are known to have various biological activities, including antimicrobial, antimalarial, and anticancer effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
化学反应分析
Types of Reactions
3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.
科学研究应用
3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Piperazine derivatives: Compounds like piperazine itself, which is used as an anthelmintic.
Uniqueness
3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the quinoline core with the benzoyl, dimethoxy, and piperazinyl groups makes it a versatile compound for various applications in scientific research and potential therapeutic uses.
属性
IUPAC Name |
[6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-34-25-12-8-7-11-24(25)31-13-15-32(16-14-31)28-21-17-26(35-2)27(36-3)18-23(21)30-19-22(28)29(33)20-9-5-4-6-10-20/h4-12,17-19H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRIOSUQFOJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one hydrochloride](/img/structure/B6482211.png)
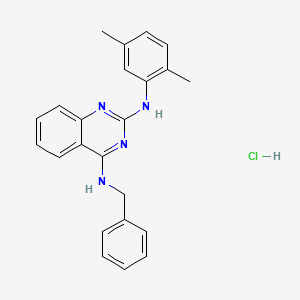
![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride](/img/structure/B6482218.png)

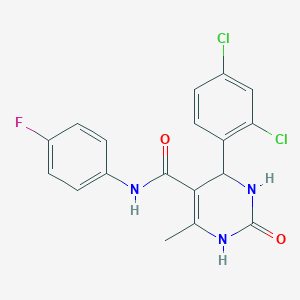
![2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B6482244.png)
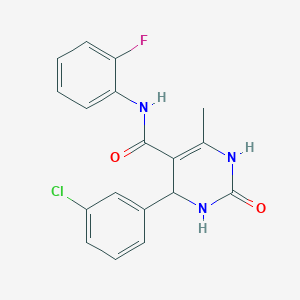

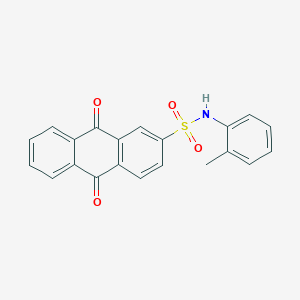
![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B6482281.png)
![12-{[(2,5-dimethylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482283.png)
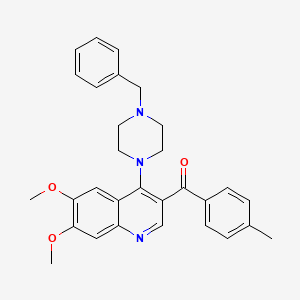
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6482310.png)
